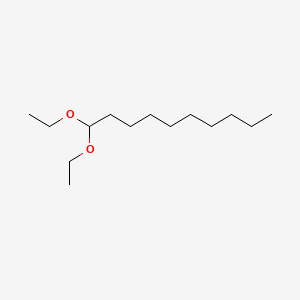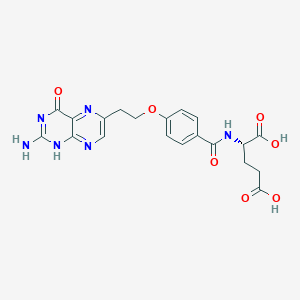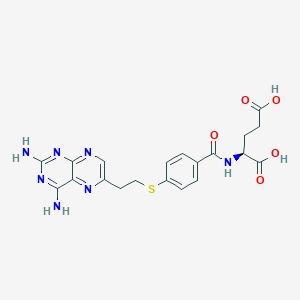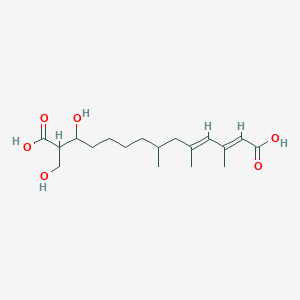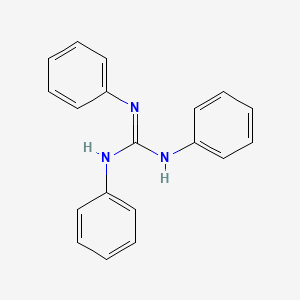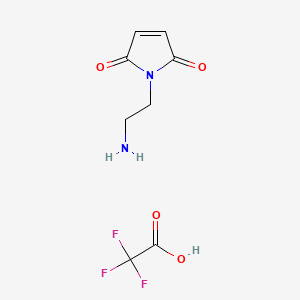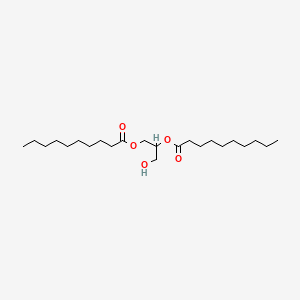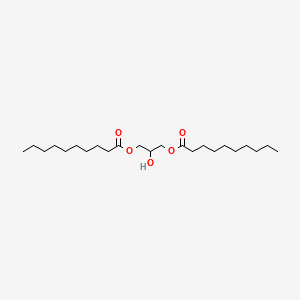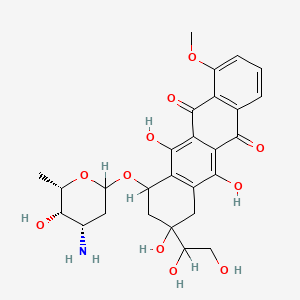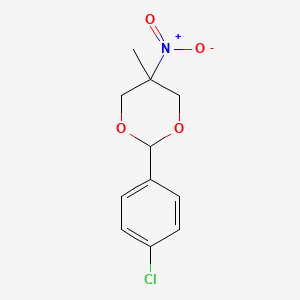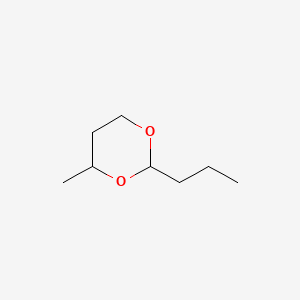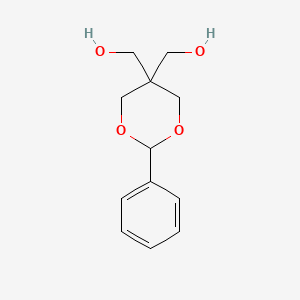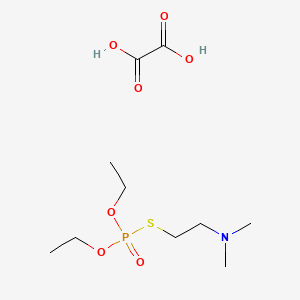
Diethoxy-(2-dimethylaminoethylthio)phosphine oxide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
217-AO is the tertiary analogue of Phospholine --- a quaternary cholinesterase inhibitor.
Aplicaciones Científicas De Investigación
Pharmacological Studies
A study by Aquilonius, Fredriksson, and Sundwall (1964) investigated organophosphorus anticholinesterases, including diethoxy-(2-dimethylaminoethylthio)phosphine oxide. They focused on its acute toxicity and effects on blood pressure, heart rate, and neuromuscular transmission in animals. The sulfur-containing compounds, including this phosphine oxide, showed higher toxicity than their oxygen analogs, acting like potent cholinesterase inhibitors (Aquilonius, Fredriksson, & Sundwall, 1964).
Organometallic Chemistry
Cavinato and Toniolo (1993) discussed the synthesis of dimethyl carbonate via carbonylation of methyl alcohol, involving methoxycarbonyl complexes of palladium(II), potentially relevant to the synthesis processes involving phosphine oxides (Cavinato & Toniolo, 1993).
Synthesis and Properties
Maier (1991) reported on the synthesis, physical, and spectroscopic properties of various aminomethyl-dimethyl or diethylphosphine oxides, which could include derivatives similar to diethoxy-(2-dimethylaminoethylthio)phosphine oxide. Their findings contribute to the understanding of the chemical behavior and potential applications of these compounds (Maier, 1991).
Catalytic Applications
Schröder et al. (2014) synthesized secondary phosphine oxide–gold(I) complexes and explored their use in homogeneous catalysis, highlighting the potential of phosphine oxide derivatives in catalytic processes (Schröder et al., 2014).
Chemical Synthesis and Reactivity
Viktorov, Gurzhiy, and Dogadina (2021) studied reactions involving phosphorylmethylene oxazoles, which could be relevant to understanding the reactivity of compounds like diethoxy-(2-dimethylaminoethylthio)phosphine oxide in organic synthesis (Viktorov, Gurzhiy, & Dogadina, 2021).
Propiedades
Número CAS |
470-94-0 |
|---|---|
Nombre del producto |
Diethoxy-(2-dimethylaminoethylthio)phosphine oxide oxalate |
Fórmula molecular |
C10H22NO7PS |
Peso molecular |
331.33 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylsulfanyl-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C8H20NO3PS.C2H2O4/c1-5-11-13(10,12-6-2)14-8-7-9(3)4;3-1(4)2(5)6/h5-8H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
PXPPTYPWWLDKPW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCCN(C)C.C(=O)(C(=O)O)O |
SMILES canónico |
CCOP(=O)(OCC)SCCN(C)C.C(=O)(C(=O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
3147-20-4 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
217-AO, AO 217 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)
